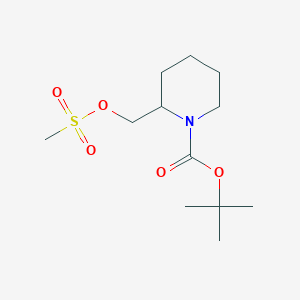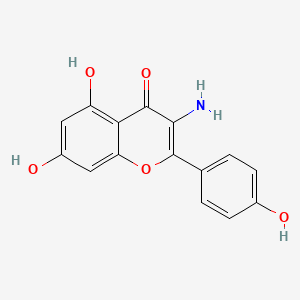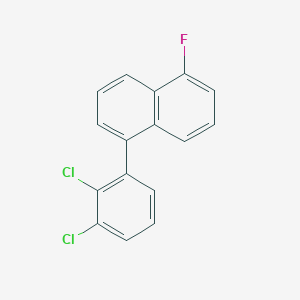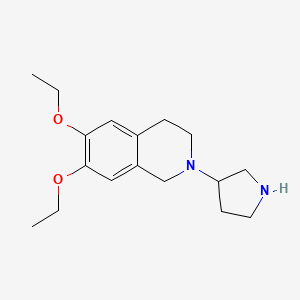
6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a pyrrolidine ring attached to the isoquinoline core, along with two ethoxy groups at positions 6 and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Ethoxy Groups: The ethoxy groups at positions 6 and 7 can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinoline core is replaced by the pyrrolidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with methoxy groups instead of ethoxy groups.
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the pyrrolidine ring.
2-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy groups.
Uniqueness
6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethoxy groups and the pyrrolidine ring, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H26N2O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
6,7-diethoxy-2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H26N2O2/c1-3-20-16-9-13-6-8-19(15-5-7-18-11-15)12-14(13)10-17(16)21-4-2/h9-10,15,18H,3-8,11-12H2,1-2H3 |
Clave InChI |
VDMWFSPJIWXZQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2CN(CCC2=C1)C3CCNC3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)
![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)

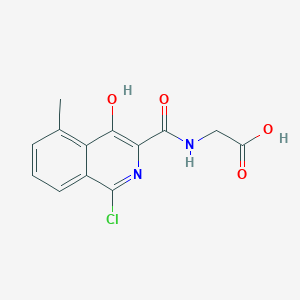
![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)

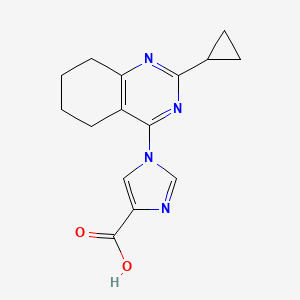
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride](/img/structure/B15063525.png)
![1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B15063530.png)
![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)

